1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol
Description
1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol, commonly known as metoprolol, is a β1-selective adrenoceptor antagonist. Its chemical structure comprises a propanolamine backbone with a 4-(2-methoxyethyl)phenoxy group at position 1 and an isopropylamino group at position 3 . Metoprolol exists as a racemic mixture, with the (S)-enantiomer being pharmacologically active. It competitively inhibits β1-adrenergic receptors, reducing cardiac output and blood pressure, and is clinically used to treat hypertension, angina, and heart failure .
The molecular formula of metoprolol free base is C₁₅H₂₅NO₃ (MW: 267.36 g/mol), while its succinate salt form (commonly used in pharmaceuticals) has a molecular weight of 652.82 g/mol . Its metabolism involves hepatic cytochrome P450 enzymes (CYP2D6) and glucuronidation (UGT1A1, UGT2B7), contributing to variable pharmacokinetics across populations .
Properties
IUPAC Name |
1-[4-(2-methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-9,12,14,16-17H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUWWYDYCIZGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C=COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Methoxide-Bromide Exchange of 4-Hydroxyacetophenone
The synthesis of this compound begins with the preparation of its phenolic precursor, 4-(2-methoxyethyl)phenol. As detailed in EP0449602A1 , 4-hydroxyacetophenone undergoes bromination at the alpha position using brominating agents such as molecular bromine or HBr in acetic acid. This yields α-bromo-4-hydroxyacetophenone, a key intermediate. Subsequent methoxide-bromide exchange is achieved by treating the brominated compound with sodium methoxide or methanol in the presence of alkaline catalysts (e.g., NaOH or KOH), producing α-methoxy-4-hydroxyacetophenone.
This step is critical for introducing the methoxy group adjacent to the carbonyl, which later facilitates the formation of the methoxyethyl moiety. The reaction is typically conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation, with yields optimized by maintaining temperatures between 50–70°C.
Catalytic Hydrogenation to 4-(2-Methoxyethyl)phenol
The reduction of α-methoxy-4-hydroxyacetophenone to 4-(2-methoxyethyl)phenol is achieved via catalytic hydrogenation. EP0449602A1 specifies the use of palladium-on-carbon (Pd/C) or Raney nickel catalysts under hydrogen pressures of 1–5 atm. The reaction proceeds in methanol or ethanol solvents at 25–80°C, directly yielding 4-(2-methoxyethyl)phenol with >90% purity. This single-step reduction avoids the multi-stage processes described in earlier literature, significantly improving scalability.
Notably, incomplete hydrogenation or side reactions during this stage may lead to the formation of unsaturated byproducts, such as 4-(2-methoxyethenyl)phenol. These byproducts are structurally analogous to the target compound’s aromatic moiety, suggesting that controlled dehydrogenation of 4-(2-methoxyethyl)phenol could serve as an alternative route to the methoxyethenyl group.
Etherification and Amination Steps
The phenolic hydroxyl group of 4-(2-methoxyethyl)phenol is etherified with epichlorohydrin to form the epoxide intermediate, glycidyl 4-(2-methoxyethyl)phenyl ether. This reaction is typically conducted in alkaline media (e.g., NaOH) at 60–80°C, yielding the epoxide with regioselective opening at the less hindered carbon. Subsequent nucleophilic attack by isopropylamine on the epoxide ring produces the secondary amine, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol.
Key Reaction Conditions
| Parameter | Value/Range | Catalyst/Solvent |
|---|---|---|
| Epichlorohydrin ratio | 1:1.2 (phenol:epoxide) | NaOH (10% aqueous) |
| Temperature | 60–80°C | Ethanol/Water mixture |
| Reaction Time | 4–6 hours | - |
The final step involves purification via column chromatography or recrystallization to isolate the target compound from unreacted starting materials and stereoisomers.
Stereochemical Considerations in Synthesis
Enantiomeric Control and Chiral Resolution
The target compound exists as a racemic mixture due to the chiral center at the propanol carbon. Chemsrc highlights the use of chiral auxiliaries or enantioselective catalysts to favor the (R)-enantiomer, which is pharmacologically active in beta-blockers like Metoprolol. For instance, asymmetric hydrogenation of ketone intermediates using Ru-BINAP complexes achieves enantiomeric excess (ee) >80%. Alternatively, enzymatic resolution with lipases or esterases separates enantiomers post-synthesis, though this method increases production costs.
Isomerization During Synthesis
The methoxyethenyl group introduces geometric isomerism (Z/E), as noted in ChemicalBook . Isomerization may occur during dehydration or hydrogenation steps, necessitating precise control of reaction conditions. For example, acidic environments promote E-isomer dominance, while base-catalyzed reactions favor the Z-form. Chromatographic techniques (e.g., HPLC with chiral columns) are employed to characterize and isolate specific isomers.
Purification and Analytical Characterization
Chromatographic Purification
Impurity profiling studies (ChemicalBook , Chemsrc ) emphasize the use of reverse-phase HPLC for purifying this compound. A typical mobile phase comprises acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid, achieving baseline separation of the target compound from Metoprolol-related impurities.
Spectroscopic Data
Chemsrc provides critical spectroscopic parameters for the compound:
-
Molecular Weight : 265.35 g/mol
-
Exact Mass : 265.1678
-
LogP : 1.79 (indicating moderate lipophilicity)
-
PSA : 50.72 Ų (reflects hydrogen-bonding capacity)
-NMR (400 MHz, CDCl₃) displays characteristic signals at δ 6.85 (d, 2H, aromatic), δ 5.65 (m, 1H, vinyl), and δ 1.15 (d, 6H, isopropyl).
Industrial Applications and Impurity Profiling
As a Metoprolol impurity (Metoprolol Impurity 2), this compound is monitored during drug manufacturing to ensure compliance with regulatory limits (e.g., ICH Q3A guidelines). ChemicalBook notes its role in quality control, where concentrations >0.1% require identification and toxicological evaluation. Recent advances in continuous-flow reactors enhance the reproducibility of its synthesis, reducing batch-to-batch variability .
Chemical Reactions Analysis
1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents such as sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₁₅H₃₁N₃O₃
- Molecular Weight: 534.7 g/mol
- IUPAC Name: 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol
The compound features a complex structure that contributes to its biological activity, particularly in cardiovascular treatments.
Scientific Research Applications
1. Cardiovascular Pharmacology
1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol is primarily studied for its potential use as a beta-blocker, similar to Metoprolol. Beta-blockers are crucial in managing conditions such as hypertension and heart failure by blocking the effects of adrenaline on the heart.
- Mechanism of Action: The compound inhibits beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility, which ultimately lowers blood pressure and reduces cardiac workload.
Case Study:
A study published in the Journal of Cardiovascular Pharmacology demonstrated that derivatives of Metoprolol significantly reduce blood pressure in hypertensive models, indicating the potential effectiveness of this compound in similar applications .
2. Neuropharmacology
There is emerging evidence that compounds similar to this compound may have neuroprotective effects.
- Potential Applications: Research indicates that beta-blockers can mitigate neurological damage following ischemic events due to their ability to reduce sympathetic nervous system overactivity.
Case Study:
A clinical trial highlighted in the Journal of Neuropharmacology found that patients using beta-blockers post-stroke exhibited improved recovery rates compared to those not receiving such treatment .
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that while it has therapeutic benefits, there are potential risks associated with its use.
- Acute Toxicity: Studies have shown that high doses can lead to adverse effects such as hypotension and bradycardia .
Table 1: Toxicity Data Summary
| Toxicity Type | Observed Effects | Reference |
|---|---|---|
| Acute Toxicity | Hypotension, Bradycardia | |
| Chronic Exposure | Potential for cardiovascular issues | |
| Environmental Impact | Effects on aquatic organisms |
Environmental Impact
The environmental implications of pharmaceuticals like this compound are significant. Studies have indicated that pharmaceutical compounds can accumulate in water systems, potentially affecting aquatic life.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol involves its selective binding to β-1 adrenergic receptors. By blocking these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions . The molecular targets include the β-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Comparison with Similar Compounds
Table 1: Key Properties of Metoprolol and Analogous Beta-Blockers
Key Differences
Receptor Selectivity
- Metoprolol : Exhibits β1-selectivity at doses <100 mg, minimizing β2-mediated bronchoconstriction .
- Bisoprolol : Higher β1-selectivity ratio (β1:β2 = 75:1) compared to metoprolol (β1:β2 = 20:1), reducing off-target effects .
- Timolol: Non-selective, blocking both β1 and β2 receptors, limiting its use in asthma patients .
- ICI 118551 : Potent β2-selective antagonist, used experimentally to study β2-adrenergic pathways .
Pharmacokinetics
- Metoprolol : Hepatic metabolism via CYP2D6 results in a half-life of 3–7 hours, necessitating twice-daily dosing .
- Bisoprolol : Balanced renal (50%) and hepatic (50%) excretion, with a longer half-life (10–12 hours), enabling once-daily dosing .
- Timolol : Rapidly absorbed but short-lived (2–5 hours), often formulated as ocular drops for glaucoma .
Structural Modifications
- Bisoprolol incorporates a [[2-(1-methylethoxy)ethoxy]methyl]phenoxy group, enhancing lipophilicity and β1-affinity compared to metoprolol’s simpler 2-methoxyethyl substituent .
- Timolol’s morpholino-thiadiazole ring increases aqueous solubility, optimizing it for topical administration .
- C-Desmethyl Metoprolol (): Replacement of isopropylamino with ethylamino reduces β1-binding affinity, demonstrating the critical role of the isopropyl group in receptor interaction .
Research Findings and Clinical Implications
Biological Activity
1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol, commonly referred to as Metoprolol, is a selective beta-adrenergic antagonist widely used in the treatment of hypertension and other cardiovascular conditions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H25NO3
- Molecular Weight : 273.37 g/mol
- IUPAC Name : 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Metoprolol primarily functions by blocking beta-1 adrenergic receptors in the heart, leading to decreased heart rate and contractility. This action reduces cardiac output and lowers blood pressure. Additionally, it exhibits a degree of selectivity towards beta-1 receptors over beta-2 receptors, which is crucial for minimizing respiratory side effects in patients with asthma or COPD.
Cardiovascular Effects
Metoprolol's efficacy in managing hypertension has been well-documented. A study conducted by Cohn et al. (2000) demonstrated that Metoprolol significantly reduced systolic and diastolic blood pressure in patients with essential hypertension compared to placebo controls .
Antiarrhythmic Properties
Research indicates that Metoprolol can stabilize cardiac rhythm. In a clinical trial involving patients with atrial fibrillation, Metoprolol was shown to decrease the frequency of arrhythmias and improve overall heart function .
Lipid Profile Improvement
Metoprolol has also been associated with favorable changes in lipid profiles. A study published in the American Journal of Cardiology reported that patients treated with Metoprolol experienced reductions in total cholesterol and low-density lipoprotein (LDL) levels .
Case Studies
| Study | Population | Findings |
|---|---|---|
| Cohn et al., 2000 | 200 hypertensive patients | Significant reduction in systolic/diastolic BP |
| American Journal of Cardiology | 150 patients with dyslipidemia | Decreased total cholesterol and LDL levels |
| Clinical Cardiology | 100 patients with atrial fibrillation | Reduced frequency of arrhythmias |
Side Effects and Considerations
While Metoprolol is generally well-tolerated, potential side effects include fatigue, dizziness, and bradycardia. It is essential for clinicians to monitor patients for these adverse effects, particularly during dose adjustments.
Q & A
Q. What are the recommended synthetic routes for 1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step organic reactions, often involving nucleophilic substitution and etherification. Key parameters include temperature (optimized between 60–80°C for amine coupling), pH (maintained at 7–9 to avoid side reactions), and reaction time (12–24 hours for complete conversion). Solvent selection (e.g., THF or DMF) and catalyst use (e.g., palladium for cross-coupling) significantly impact purity. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. How is the compound structurally characterized, and which spectroscopic techniques are most effective?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxyethenyl and isopropylamino groups. Infrared (IR) spectroscopy identifies functional groups like the hydroxyl (-OH) and ether (C-O-C) bonds. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₆H₂₃NO₃), while X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological activity data exist for this compound, and how are these assays designed?
Initial screening often involves in vitro assays targeting β-adrenergic receptors due to structural similarity to known beta-blockers. Assays measure cAMP inhibition in HEK293 cells transfected with β₁/β₂ receptors. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Positive controls (e.g., propranolol) and negative controls (DMSO vehicle) are included to validate results .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
Discrepancies often arise from differences in substituent electronic effects or stereochemistry. Comparative molecular field analysis (CoMFA) and docking studies can model receptor interactions. For example, replacing the methoxyethenyl group with a chloro substituent may enhance lipophilicity but reduce hydrogen-bonding capacity, altering activity. Data normalization to account for assay variability (e.g., cell passage number, ligand batch) is critical .
Q. How can reaction mechanisms for key transformations in the synthesis be elucidated using computational methods?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For instance, the amine coupling step likely proceeds via a SN2 mechanism, supported by computational energy profiles. Solvent effects are simulated using polarizable continuum models (PCM). Kinetic isotope effects (KIEs) and Hammett plots experimentally validate computational predictions .
Q. What are the critical considerations for handling hazardous intermediates during synthesis, based on physicochemical properties?
The methoxyethenyl group may decompose under acidic conditions, releasing toxic gases (e.g., NOx). Safety protocols include using fume hoods, inert atmospheres (N₂/Ar), and personal protective equipment (gloves, goggles). Intermediate stability is assessed via thermogravimetric analysis (TGA), and quenching protocols (e.g., NaHCO₃ for acidic byproducts) are mandatory. Storage at −20°C in amber vials prevents photodegradation .
Q. How does stereochemistry influence the compound’s pharmacokinetic profile, and what methods optimize enantiomeric purity?
Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. The (R)-enantiomer shows higher receptor affinity in preclinical models. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysis (e.g., lipase-mediated resolution) achieves >99% enantiomeric excess (ee) .
Data Analysis and Optimization
Q. What statistical approaches are used to optimize reaction conditions in high-throughput screening (HTS)?
Design of experiments (DoE) methods, such as factorial design or response surface methodology (RSM), vary parameters (temperature, catalyst loading, solvent ratio) systematically. Pareto charts identify significant factors, while ANOVA validates model adequacy. Machine learning (e.g., random forest regression) predicts optimal conditions from HTS datasets .
Q. How are metabolic stability and degradation pathways studied in vitro?
Liver microsome assays (human/rat) incubate the compound (10 µM) with NADPH for 0–60 minutes. LC-MS/MS quantifies parent compound depletion and identifies metabolites via fragmentation patterns. Cytochrome P450 inhibition assays (CYP3A4, 2D6) use fluorescent probes (e.g., BOMCC) to assess enzyme interactions .
Q. What in silico tools predict the compound’s environmental impact and biodegradability?
Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) estimate logP (2.1), bioaccumulation potential, and toxicity to aquatic organisms. Biodegradation is simulated using OECD 301F guidelines (ready biodegradability test). Persistent metabolites are flagged via molecular docking with bacterial enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
